tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
CAS No.: 203663-25-6
Cat. No.: VC2106197
Molecular Formula: C12H21NO3
Molecular Weight: 227.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 203663-25-6 |
|---|---|
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.3 g/mol |
| IUPAC Name | tert-butyl 5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-10,14H,4-7H2,1-3H3 |
| Standard InChI Key | DIDQRACXWWEPDZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CC(CC2C1)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC(CC2C1)O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate represents a specialized organic compound belonging to the cyclopenta[c]pyrrole class. The compound is registered under multiple Chemical Abstracts Service (CAS) numbers, reflecting its various stereochemical configurations or synthetic pathways. The primary CAS identifiers include 203663-25-6, 912563-45-2, and 875926-93-5 .
The compound is also identified by its European Community (EC) Number 886-424-4, providing regulatory recognition within European chemical frameworks . Several synonyms are used in scientific literature, including "tert-butyl 5-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate" and "tert-butyl 5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate" .
Structural Features
The molecular structure of this compound is characterized by a bicyclic framework comprising a fused cyclopentane and pyrrole ring system. A hydroxyl group is positioned at the C-5 carbon of the cyclopentane ring, while a tert-butyloxycarbonyl (Boc) protecting group is attached to the nitrogen atom of the pyrrole ring .
This structure yields a compound with multiple stereogenic centers, resulting in various stereoisomers. Notable stereochemical designations include (3aR,5r,6aS), (3aR,5R,6aS), and other configurations that describe the relative or absolute orientation of substituents at key positions in the molecular framework .
Physical and Chemical Properties
Fundamental Properties
The physical and chemical characteristics of tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate are fundamental to understanding its behavior in various applications. The compound has a molecular formula of C12H21NO3 and a precise molecular weight of 227.30 g/mol (sometimes reported as 227.31 g/mol) .
The compound contains several functional groups that influence its reactivity profile:
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A secondary alcohol (hydroxyl group at C-5)
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A carbamate functionality (from the Boc protecting group)
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A tertiary butyl ester group
Chemical Identifiers
For computational and database purposes, the compound is represented by several standard chemical identifiers:
| Identifier Type | Value |
|---|---|
| SMILES Notation | CC(C)(C)OC(=O)N1CC2CC(O)CC2C1 |
| InChI | InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-10,14H,4-7H2,1-3H3 |
| InChIKey | DIDQRACXWWEPDZ-UHFFFAOYSA-N |
| PubChem CID | 22594656 |
These identifiers provide unique representations of the compound's structure and enable precise cross-referencing across chemical databases .
Stereochemistry and Structural Variants
Stereochemical Configurations
tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exhibits complex stereochemistry due to its multiple stereogenic centers. Various stereoisomers have been documented in research literature, with differing biological and chemical properties .
The most commonly referenced stereochemical designations include:
| Stereochemical Designation | Description |
|---|---|
| (3aR,5r,6aS) | Indicates specific absolute configuration at positions 3a and 6a, with relative configuration at position 5 |
| (3aR,5R,6aS) | Defines absolute configurations at all three stereogenic centers |
| (3aR,6aS) | Specifies configuration only at positions 3a and 6a |
| Cis-configuration | Describes the relative orientation of key substituents |
Each stereochemical variant may exhibit different reactivity patterns and biological activities, making stereochemical control an important consideration in synthesis .
Related Compounds
Several structurally related compounds have been documented, including:
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tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid, featuring a ketone instead of a hydroxyl group at the C-5 position
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Various derivatives with modified substituents at key positions
These structural analogs represent important synthetic targets and intermediates in their own right, with applications similar to the parent compound .
Synthesis and Applications
Research Applications
tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate serves several important functions in scientific research:
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It functions as a versatile synthetic intermediate in the preparation of more complex molecules, particularly in medicinal chemistry
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The compound has been investigated for potential therapeutic properties, making it a valuable precursor in drug development programs
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It serves as a building block in the production of specialty chemicals and materials
The tert-butyl ester group provides chemical stability while allowing for selective deprotection under appropriate conditions, making this compound particularly useful in multistep synthesis where orthogonal protection strategies are required.
| Hazard Category | Classification |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302-H317 |
| Precautionary Statements | P280 |
The H302 classification indicates the compound is harmful if swallowed, while H317 suggests it may cause an allergic skin reaction. P280 advises users to wear protective gloves, clothing, and eye/face protection when handling the compound .
Structural Analysis and Characterization
Structural Comparison
The core hexahydrocyclopenta[c]pyrrole structure makes this compound distinct from common heterocycles, while sharing features with other bicyclic nitrogen-containing compounds. The specific arrangement of the hydroxyl group and tert-butyloxycarbonyl moiety creates a unique chemical entity with distinctive reactivity patterns.
Compared to similar compounds, such as the oxidized variant (tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate), the hydroxyl group provides opportunities for further functionalization through various alcohol transformation reactions .
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